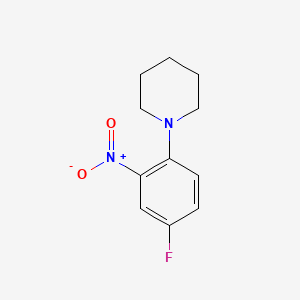

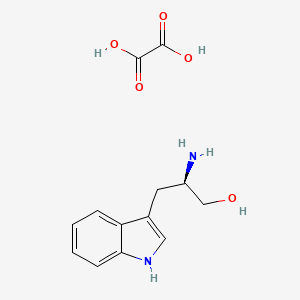

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

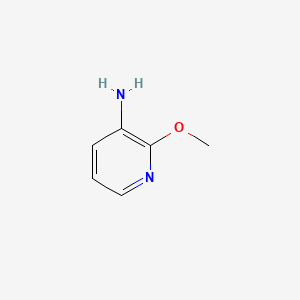

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is a chiral compound that is likely to have biological activity due to the presence of the indole moiety, which is a common structure in many pharmacologically active molecules. The compound's stereochemistry, indicated by the "(R)" prefix, suggests that it is an enantiomer with a specific three-dimensional orientation. This orientation can be crucial for the interaction of the compound with biological targets.

Synthesis Analysis

The synthesis of related indole-containing compounds has been explored in the literature. For instance, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which shows the feasibility of synthesizing complex molecules with indole moieties and chiral centers . Additionally, a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines has been achieved through a five-step sequence, starting from intermediate ketones prepared by a modified Nef reaction and proceeding through condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation to yield the target products with high enantiopurity . These methods could potentially be adapted or serve as inspiration for the synthesis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate.

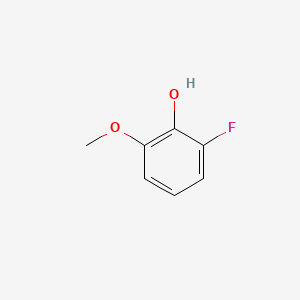

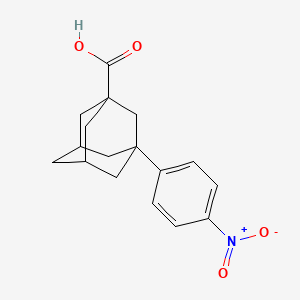

Molecular Structure Analysis

While the specific molecular structure analysis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is not provided in the given papers, the general structure can be inferred. The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a chiral carbon center, which is important for its biological activity. The molecular structure would also include an oxalate group, which is a dianion derived from oxalic acid and could be involved in salt formation with the amino group of the compound.

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse. The indole moiety can undergo various electrophilic substitutions, and the amino group can participate in reactions typical for amines, such as salt formation or amide bond formation. The chiral center in the compound may also influence the outcome of reactions, as it can lead to stereoselective processes. The synthesis methods described in the papers provide insight into the types of chemical reactions that can be used to construct such molecules, including condensation and desulfonation reactions .

Physical and Chemical Properties Analysis

科学的研究の応用

Indole Derivatives in Scientific Research

Indole derivatives, including compounds structurally related to (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate, have been extensively studied for their diverse applications in scientific research:

Agricultural and Biomedical Sciences : The ninhydrin reaction, which involves primary amino groups forming various chromophores, has extensive applications across a broad spectrum of disciplines, including agricultural, biochemical, clinical, and nutritional sciences. This reaction can analyze compounds like amino acids, peptides, and proteins, highlighting the versatility of indole derivatives in analytical chemistry and biochemistry (Friedman, 2004).

Synthesis Methods : Indole synthesis techniques have evolved significantly, offering frameworks for the classification of all indole syntheses. These methods have applications in organic chemistry for developing pharmaceuticals and other indole-based compounds, underscoring the chemical versatility and importance of indole structures in scientific research (Taber & Tirunahari, 2011).

Neurotransmitter Receptors : Indole derivatives play roles in neurotransmitter receptor trafficking, such as in the case of NMDA receptors. Understanding the molecular mechanisms of receptor trafficking can inform research on psychiatric and neurological diseases, offering insights into potential therapeutic targets (Horak et al., 2014).

Hepatic Protection : Indole-3-Carbinol (I3C) and its derivatives have shown protective effects on chronic liver injuries. This demonstrates the potential therapeutic applications of indole derivatives in treating liver diseases through anti-fibrosis, anti-tumor, and anti-inflammatory effects (Wang et al., 2016).

Oxidative Stress and Inflammation : The involvement of oxalate and related compounds in oxidative stress and inflammation, particularly in conditions like calcium oxalate nephrolithiasis, indicates the relevance of studying indole and oxalate derivatives for understanding and potentially mitigating these biological processes (Khan, 2014).

特性

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMDBEAUGRIWDE-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。